

(R)-4-(1-Aminoethyl)benzonitrile hydrochloride chemical structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-4-(1-Aminoethyl)benzonitrile
hydrochloride

Cat. No.: B591921

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(R)-4-(1-Aminoethyl)benzonitrile Hydrochloride: A Technical Overview

This guide provides an in-depth technical analysis of **(R)-4-(1-Aminoethyl)benzonitrile hydrochloride**, a chiral building block of significant interest to researchers and professionals in drug discovery and development. The document covers its chemical structure, stereochemistry, physicochemical properties, and relevant experimental methodologies.

Chemical Structure and Stereochemistry

(R)-4-(1-Aminoethyl)benzonitrile hydrochloride is a chiral aromatic amine. The molecule consists of a benzonitrile core substituted at the para-position with a 1-aminoethyl group. The stereochemistry at the chiral center, the carbon atom bearing the amino group and the methyl group, is designated as (R) according to the Cahn-Ingold-Prelog priority rules. The compound is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media.

The chemical identity is confirmed by its CAS Number 911372-78-6 and molecular formula $C_9H_{11}ClN_2$.^{[1][2]} The specific (R)-configuration is crucial for its application in asymmetric synthesis and its specific interactions with chiral biological targets.

Caption: 2D structure of **(R)-4-(1-Aminoethyl)benzonitrile Hydrochloride**.

Physicochemical and Specification Data

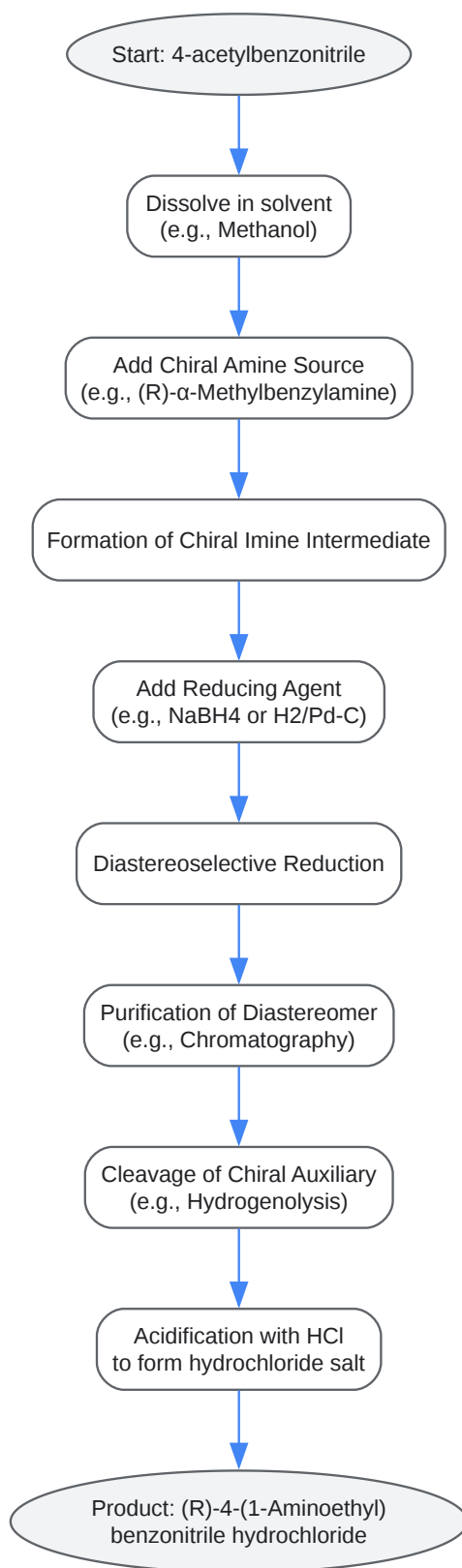
The key properties and specifications for **(R)-4-(1-Aminoethyl)benzonitrile hydrochloride** are summarized below. This data is essential for handling, storage, and application in experimental settings.

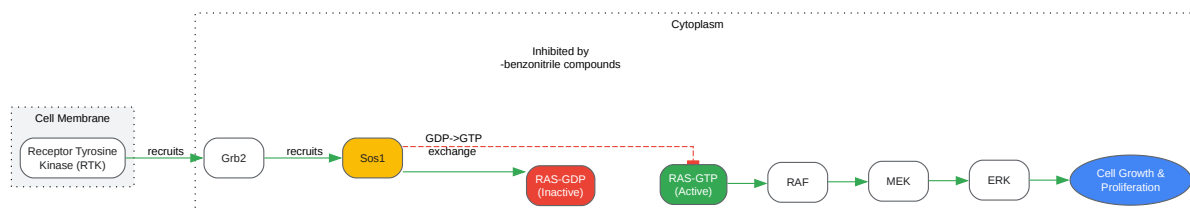
Property	Value	Reference
CAS Number	911372-78-6	[1]
Molecular Formula	C9H11ClN2	[1][2]
Molecular Weight	182.65 g/mol	[1]
Purity	≥95% to ≥99% (Varies by supplier)	[2][3]
Appearance	White to off-white solid/powder	N/A
Storage	Inert atmosphere, room temperature, cool or dry place	[1][2]
SMILES Code	<chem>N#CC1=CC=C(C=C1)[C@H](C)N</chem>	[1]

Experimental Protocols

Detailed methodologies are critical for the successful application and analysis of this compound. The following sections outline protocols for synthesis and analytical characterization.

A common and effective method for the synthesis of chiral amines like (R)-4-(1-Aminoethyl)benzonitrile is through asymmetric reductive amination of the corresponding ketone, 4-acetylbenzonitrile.





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